4-(Trimethylsilyl)phenol

Catalog No.
S563235
CAS No.
13132-25-7
M.F
C9H14OSi
M. Wt
166.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Trimethylsilyl)phenol

CAS Number

13132-25-7

Product Name

4-(Trimethylsilyl)phenol

IUPAC Name

4-trimethylsilylphenol

Molecular Formula

C9H14OSi

Molecular Weight

166.29 g/mol

InChI

InChI=1S/C9H14OSi/c1-11(2,3)9-6-4-8(10)5-7-9/h4-7,10H,1-3H3

InChI Key

ZOMMEPFDNFYOHO-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C1=CC=C(C=C1)O

Synonyms

4-TRIMETHYLSILYLPHENOL

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)O

The exact mass of the compound 4-(Trimethylsilyl)phenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83941. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(Trimethylsilyl)phenol (CAS 13132-25-7) is a highly versatile, silicon-functionalized phenolic building block designed for precision synthesis and advanced materials formulation. Featuring a trimethylsilyl (TMS) group at the para position, this compound fundamentally alters the reactivity profile compared to standard alkylphenols. In industrial and laboratory procurement, it is prioritized for its ability to undergo clean ipso-substitution, act as a mild precursor to p-quinone methides, and serve as a specialized end-capping agent in polymer synthesis. The TMS group enhances hydrophobicity, provides steric bulk, and acts as a traceless directing group, making it a premium intermediate for high-selectivity organic synthesis and engineering plastics [1].

Substituting 4-(Trimethylsilyl)phenol with unsubstituted phenol or sterically similar analogs like 4-tert-butylphenol leads to critical process failures and increased purification costs. If unsubstituted phenol is utilized in electrophilic aromatic substitution, buyers face a statistical mixture of ortho and para isomers, necessitating costly chromatographic separation and reducing target yield. If 4-tert-butylphenol is used to block the para position, the tert-butyl group remains permanently attached, as it cannot undergo the facile ipso-displacement characteristic of the TMS group. Furthermore, in polymer end-capping applications, standard phenols fail to provide the enhanced thermal stability and low surface energy uniquely imparted by the silicon-containing TMS moiety [1].

Elimination of Isomeric Byproducts via Regioselective Ipso-Substitution

In electrophilic halogenation and nitration, unsubstituted phenol yields a problematic mixture of ortho and para isomers. 4-(Trimethylsilyl)phenol undergoes rapid ipso-desilylation, directing the incoming electrophile exclusively to the para position [1]. This eliminates the need for downstream isomer separation, drastically improving process efficiency and raw material utilization.

Evidence DimensionPara-substitution regioselectivity and yield
Target Compound Data>95% pure para-substituted product via ipso-displacement
Comparator Or BaselineUnsubstituted phenol (~60-70% para, 30-40% ortho mixture)
Quantified DifferenceEliminates ~30-40% ortho-isomer contamination, increasing target yield by >25%.
ConditionsElectrophilic halogenation (e.g., bromination) under standard laboratory conditions.

Procuring this compound prevents the need for expensive and time-consuming chromatographic separation of isomers in API and fine chemical manufacturing.

Mild-Condition Generation of Reactive Quinone Methides

Generating p-quinone methides from standard alkylphenols requires harsh oxidative conditions that can degrade sensitive substrates. 4-(Trimethylsilyl)phenol derivatives can be activated via mild fluoride-induced desilylation at room temperature [1]. This allows for the generation of these highly reactive cross-linking intermediates in the presence of oxidation-sensitive functional groups.

Evidence DimensionActivation conditions for p-quinone methide formation
Target Compound DataFluoride-mediated activation at 20-25 °C
Comparator Or Baselinep-Cresol (requires strong oxidants like Ag2O or PbO2, often >80 °C)
Quantified DifferenceLowers activation temperature by >50 °C and completely removes the need for transition-metal oxidants.
ConditionsGeneration of p-quinone methide intermediates in organic solvents (e.g., THF with TBAF).

Enables the synthesis of complex, temperature- and oxidation-sensitive bioconjugates and covalent inhibitors where standard precursors would destroy the molecule.

Enhanced Thermal Stability in Polymer End-Capping

When used as a chain terminator in polycarbonate or polysulfone synthesis, the bulky, silicon-containing TMS group of 4-(Trimethylsilyl)phenol imparts superior thermal stability compared to standard phenol end-caps[1]. The incorporation of the trimethylsilyl moiety increases the onset temperature of thermal degradation and improves the hydrophobicity of the resulting polymer matrix.

Evidence DimensionPolymer thermal degradation onset (Td)
Target Compound DataElevated Td (approx. +15-20 °C) with improved hydrophobic surface properties
Comparator Or BaselineStandard phenol end-capping
Quantified DifferenceProvides a 15-20 °C wider thermal processing window for engineering plastics compared to standard phenol.
ConditionsThermogravimetric analysis (TGA) of end-capped bisphenol-A polycarbonates.

Allows materials scientists to procure a terminator that simultaneously controls molecular weight and upgrades the thermal performance of the final plastic.

Traceless Directing Group for Complex Multi-Substituted Benzenes

Unlike 4-tert-butylphenol, where the bulky para-substituent is permanent, the TMS group in 4-(Trimethylsilyl)phenol acts as a traceless directing group. It sterically blocks the para position to force clean ortho-functionalization, but can subsequently be removed via simple protodesilylation [1].

Evidence DimensionPost-functionalization removability
Target Compound DataQuantitative removal (>95% yield) via mild acid or fluoride treatment
Comparator Or Baseline4-tert-butylphenol (permanent, non-removable blocking group)
Quantified DifferenceEnables the synthesis of 1,2,3-trisubstituted phenols by allowing complete removal of the para-blocking group, which is impossible with tert-butyl analogs.
ConditionsProtodesilylation following directed ortho-metalation (DoM) or electrophilic substitution.

Crucial for multi-step pharmaceutical syntheses where temporary para-blocking is required without leaving residual steric bulk in the final API.

High-Purity Para-Substituted Phenol Synthesis

4-(Trimethylsilyl)phenol is the optimal choice for fine chemical and API manufacturing where avoiding ortho-isomer contamination is critical. By leveraging its highly regioselective ipso-substitution capabilities, manufacturers can streamline their synthetic routes, eliminate chromatographic purification steps, and maximize the yield of pure para-substituted intermediates [1].

Mild Quinone Methide Generation in Bioconjugation

In chemical biology and drug discovery, this compound is procured to generate reactive p-quinone methides under mild, physiological, or non-oxidative conditions. Its compatibility with room-temperature fluoride triggers makes it uniquely suited for targeted protein labeling or the design of covalent inhibitors that would otherwise be degraded by the harsh oxidants required for standard phenols [1].

Advanced Polymer End-Capping and Modification

Materials science companies procure 4-(Trimethylsilyl)phenol to terminate polycarbonate or polysulfone chains. Unlike standard phenol, the TMS group imparts silicon-driven hydrophobicity, improved mold release properties, and higher thermal degradation thresholds, making it essential for formulating high-performance engineering plastics [1].

Traceless Directing Group in Complex API Synthesis

Utilized in multi-step natural product or agrochemical synthesis where the para-position must be temporarily blocked to force ortho-functionalization. Because the TMS group can be cleanly desilylated later, it provides a synthetic flexibility that permanent blocking groups like tert-butyl cannot offer [1].

LogP

3.84 (LogP)

UNII

3Y7UD24BHD

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

13132-25-7

Wikipedia

4-(trimethylsilyl)phenol

General Manufacturing Information

Phenol, 4-(trimethylsilyl)-: INACTIVE

Dates

Last modified: 08-15-2023

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